molecular formula C3H2FN3O2 B6300051 3-Fluoro-5-nitro-1H-pyrazole CAS No. 73305-88-1

3-Fluoro-5-nitro-1H-pyrazole

Cat. No.: B6300051
CAS No.: 73305-88-1
M. Wt: 131.07 g/mol
InChI Key: JYGIQASGJKUOPB-UHFFFAOYSA-N
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Description

3-Fluoro-5-nitro-1H-pyrazole: is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, a fluorine atom at position 3, and a nitro group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 3-Fluoro-5-nitro-1H-pyrazole may involve large-scale adaptations of the above synthetic routes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency and eco-friendliness of the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Bromine, oxygen in DMSO.

    Catalysts: Silver, palladium, copper.

    Solvents: Ethanol, DMSO.

Major Products:

    Oxidized Pyrazoles: Formed from the oxidation of pyrazoline intermediates.

    N-Arylpyrazoles: Formed from N-arylation reactions.

Scientific Research Applications

Chemistry: 3-Fluoro-5-nitro-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology and Medicine: Pyrazole derivatives, including this compound, have shown promise in biological applications due to their potential antimicrobial, antiviral, and anticancer activities. These compounds can interact with various biological targets, making them valuable in drug discovery and development .

Industry: In the industrial sector, pyrazole derivatives are used in the production of agrochemicals, dyes, and materials with specific electronic properties. Their ability to form stable nitro derivatives makes them useful in the synthesis of environmentally friendly energetic materials .

Mechanism of Action

The mechanism of action of 3-Fluoro-5-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the fluorine and nitro groups can enhance the compound’s binding affinity and specificity towards its targets, resulting in potent biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both fluorine and nitro groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-fluoro-5-nitro-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2FN3O2/c4-2-1-3(6-5-2)7(8)9/h1H,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGIQASGJKUOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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